molecular formula C16H18N4O3S B11012735 1-(2-methoxyethyl)-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)-1H-indole-4-carboxamide CAS No. 1401560-75-5

1-(2-methoxyethyl)-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)-1H-indole-4-carboxamide

Cat. No.: B11012735
CAS No.: 1401560-75-5
M. Wt: 346.4 g/mol
InChI Key: MSZOXDYFUKFIPJ-UHFFFAOYSA-N
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Description

1-(2-methoxyethyl)-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)-1H-indole-4-carboxamide is a complex organic compound that belongs to the class of indole derivatives This compound is characterized by its unique structure, which includes an indole core, a thiadiazole ring, and methoxyethyl and methoxymethyl substituents

Preparation Methods

The synthesis of 1-(2-methoxyethyl)-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)-1H-indole-4-carboxamide involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of the indole core, followed by the introduction of the thiadiazole ring and the methoxyethyl and methoxymethyl groups. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing the reaction conditions to maximize efficiency and minimize waste.

Chemical Reactions Analysis

1-(2-methoxyethyl)-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)-1H-indole-4-carboxamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding ketones or aldehydes, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties. In medicine, it is being explored for its potential therapeutic effects, including its ability to modulate specific biological pathways. In industry, it may be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-methoxyethyl)-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)-1H-indole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used. For example, in antimicrobial applications, it may inhibit the growth of bacteria or fungi by interfering with their metabolic processes.

Comparison with Similar Compounds

1-(2-methoxyethyl)-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)-1H-indole-4-carboxamide can be compared with other similar compounds, such as 2-methoxyethyl acetate and 2-(acetyloxy)-1-(methoxymethyl)ethyl acetate . These compounds share some structural similarities but differ in their functional groups and overall chemical properties. The uniqueness of this compound lies in its specific combination of an indole core, a thiadiazole ring, and methoxyethyl and methoxymethyl substituents, which confer distinct chemical and biological properties.

Properties

CAS No.

1401560-75-5

Molecular Formula

C16H18N4O3S

Molecular Weight

346.4 g/mol

IUPAC Name

1-(2-methoxyethyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]indole-4-carboxamide

InChI

InChI=1S/C16H18N4O3S/c1-22-9-8-20-7-6-11-12(4-3-5-13(11)20)15(21)17-16-19-18-14(24-16)10-23-2/h3-7H,8-10H2,1-2H3,(H,17,19,21)

InChI Key

MSZOXDYFUKFIPJ-UHFFFAOYSA-N

Canonical SMILES

COCCN1C=CC2=C(C=CC=C21)C(=O)NC3=NN=C(S3)COC

Origin of Product

United States

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